molecular formula C41H36ClF3N2O4S B1671530 Giripladib CAS No. 865200-20-0

Giripladib

Número de catálogo: B1671530
Número CAS: 865200-20-0
Peso molecular: 745.2 g/mol
Clave InChI: NHHBNHIPCSPSHQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

. La ruta sintética normalmente implica los siguientes pasos:

Los métodos de producción industrial para this compound implican la optimización de estas rutas sintéticas para lograr altos rendimientos y pureza. Las condiciones de reacción, como la temperatura, la presión y el disolvente, se controlan cuidadosamente para garantizar la producción eficiente del compuesto .

Análisis De Reacciones Químicas

Giripladib se somete a varios tipos de reacciones químicas, que incluyen:

    Oxidación: this compound puede oxidarse para formar varios productos de oxidación. Los reactivos comunes utilizados en estas reacciones incluyen el peróxido de hidrógeno y el permanganato de potasio.

    Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando reactivos como el borohidruro de sodio y el hidruro de litio y aluminio.

    Sustitución: this compound puede sufrir reacciones de sustitución, en las que los grupos funcionales se reemplazan por otros grupos.

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación de this compound puede conducir a la formación de derivados hidroxilados o carboxilados .

Actividad Biológica

Giripladib, also known as PLA-659 or Wyeth-2, is a selective inhibitor of cytosolic phospholipase A2 (cPLA2) that has garnered attention for its potential therapeutic applications, particularly in inflammatory diseases. This article delves into the biological activity of this compound, highlighting its mechanism of action, research findings, and clinical implications.

This compound functions primarily by inhibiting the enzyme GIVA cPLA2, which plays a crucial role in the release of arachidonic acid from membrane phospholipids. This process is vital for the synthesis of various bioactive lipids, including eicosanoids, which are implicated in inflammation and pain pathways. By blocking GIVA cPLA2 activity, this compound reduces the production of pro-inflammatory mediators.

Potency and Selectivity

This compound has demonstrated significant potency in various assays:

  • IC50 Values : In enzyme assays, this compound exhibits an IC50 value of approximately 0.6 μM, indicating strong inhibitory effects on GIVA cPLA2 activity .
  • Selectivity : It has been noted for its selectivity against other phospholipases, such as GVIA iPLA2 and secreted GV sPLA2, which is critical for minimizing off-target effects .

In Vivo Studies

In vivo studies have shown that this compound effectively reduces inflammation in animal models. For instance:

  • Carrageenan-Induced Edema : In rat models of carrageenan-induced paw edema, this compound exhibited anti-inflammatory effects comparable to standard treatments like naproxen .
  • Eicosanoid Biosynthesis : Research using RAW264.7 macrophages indicated that this compound significantly inhibits eicosanoid biosynthesis triggered by TLR4 agonists, showcasing its potential to modulate inflammatory responses at the cellular level .

Clinical Trials

This compound was advanced into Phase II clinical trials for osteoarthritis but was terminated due to gastrointestinal side effects and failure to show significant differentiation from standard care treatments . Despite this setback, the compound remains of interest due to its unique mechanism and potential applications in other inflammatory conditions.

Comparative Analysis with Other Inhibitors

The following table summarizes key characteristics of this compound compared to other notable GIVA cPLA2 inhibitors:

InhibitorClogPMolecular Weight (g/mol)IC50 (μM)Clinical Status
This compound10.50745.250.6Phase II (terminated)
ZPL-52123727.85823.340.007Phase I
ASB147808.98461.560.020Preclinical
Pyrrophenone9.19876.01Not reportedPreclinical

Q & A

Basic Research Questions

Q. What key pharmacological mechanisms of Giripladib should be prioritized in initial experimental designs?

To establish a foundational understanding, focus on mechanisms such as target binding affinity, enzymatic inhibition kinetics, and cellular pathway modulation. Use in vitro assays (e.g., fluorescence polarization for binding studies) and dose-response analyses to quantify activity. Prioritize hypotheses aligned with existing literature on structurally similar compounds, and validate findings through orthogonal methods (e.g., surface plasmon resonance vs. isothermal titration calorimetry) to minimize assay-specific artifacts .

Q. How can researchers design a robust experimental framework for assessing this compound’s efficacy in preclinical models?

  • Step 1: Define primary endpoints (e.g., tumor growth inhibition, biomarker modulation) and secondary endpoints (e.g., toxicity profiles) using the PICO framework (Population: animal model; Intervention: dosage regimen; Comparison: control/standard therapy; Outcome: efficacy metrics) .
  • Step 2: Standardize protocols for compound administration, sample collection, and data recording to ensure reproducibility. Include positive and negative controls in each experiment .
  • Step 3: Use power analysis to determine sample sizes, ensuring statistical validity. For example, a minimum of n=8 per group is recommended for murine xenograft studies to detect a 30% effect size with 80% power .

Q. What methodologies are critical for validating this compound’s target specificity and off-target effects?

Employ chemoproteomics (e.g., activity-based protein profiling) to identify off-target interactions. Combine this with RNA sequencing to assess downstream pathway alterations. Cross-reference results with databases like ChEMBL or PubChem to contextualize findings against known compound-target interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Strategy 1: Evaluate pharmacokinetic/pharmacodynamic (PK/PD) mismatches. For instance, poor bioavailability or rapid metabolism in vivo may explain reduced efficacy despite strong in vitro activity. Use LC-MS/MS to quantify plasma and tissue concentrations .
  • Strategy 2: Analyze microenvironmental factors (e.g., stromal interactions in tumors) using 3D co-culture models or spatial transcriptomics to bridge in vitro-in vivo gaps .
  • Strategy 3: Apply Bayesian meta-analysis to harmonize disparate datasets, weighting studies by sample size and methodological rigor .

Q. What advanced statistical approaches are recommended for analyzing high-dimensional datasets (e.g., multi-omics) in this compound studies?

  • Method 1: Use partial least squares-discriminant analysis (PLS-DA) to identify latent variables linking omics signatures (proteomic, metabolomic) to therapeutic outcomes.
  • Method 2: Implement network pharmacology models to map compound-target-disease interactions, prioritizing hubs with high betweenness centrality for functional validation .
  • Method 3: Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to mitigate Type I errors in large-scale genomic analyses .

Q. How should researchers optimize experimental protocols for this compound in combinatorial therapy studies?

  • Framework: Follow the Factorial Design approach to test synergy/additivity. For example, a 4×4 matrix of this compound and a standard chemotherapeutic agent (e.g., cisplatin) at varying concentrations.
  • Analysis: Calculate combination indices (CI) using the Chou-Talalay method, where CI < 1 indicates synergy. Validate with clonogenic assays or apoptosis markers (e.g., caspase-3 activation) .
  • Documentation: Provide raw data and analysis scripts in supplemental materials to enable reproducibility (e.g., GitHub repositories with R/Python code for CI calculations) .

Q. Data Contradiction & Reproducibility

Q. What steps ensure reproducibility when reporting this compound’s mechanistic data?

  • Requirement 1: Adhere to the ARRIVE guidelines for preclinical studies, detailing animal husbandry, randomization, and blinding protocols .
  • Requirement 2: Share FAIR data (Findable, Accessible, Interoperable, Reusable) via repositories like Zenodo or Figshare, including metadata (e.g., instrument calibration parameters) .
  • Requirement 3: Pre-register studies on platforms like Open Science Framework to mitigate publication bias .

Q. How can conflicting results in this compound’s biomarker studies be systematically addressed?

  • Approach: Conduct a systematic review using PRISMA guidelines to identify bias sources (e.g., assay variability, cohort heterogeneity).
  • Tool: Use QUADAS-2 to assess quality of biomarker validation studies, focusing on patient selection and index test execution .
  • Action: Replicate key experiments in independent labs, providing detailed protocols (e.g., antibody catalog numbers, staining conditions) .

Q. Methodological Tables

Table 1: Key Experimental Parameters for this compound Studies

ParameterIn Vitro RecommendationIn Vivo Recommendation
Dosage Range0.1–10 µM (dose-response)10–50 mg/kg (bid, oral gavage)
Assay Duration48–72 hrs (proliferation)21–28 days (xenograft)
Primary ValidationsiRNA knockdown of targetConditional knockout models
Data Reporting StandardMIAME (omics) / MIACA (imaging)ARRIVE 2.0 (preclinical)
Adapted from , and 16.

Table 2: Common Pitfalls in this compound Research and Mitigation Strategies

PitfallMitigation Strategy
Off-target effects in kinase assaysUse orthogonal assays (e.g., CETSA, NanoBRET)
Poor in vivo-in vitro correlationIntegrate PK/PD modeling early in development
Overinterpretation of omics dataApply pathway enrichment analysis (e.g., GSEA)
Derived from , and 18.

Propiedades

IUPAC Name

4-[3-[1-benzhydryl-5-chloro-2-[2-[[2-(trifluoromethyl)phenyl]methylsulfonylamino]ethyl]indol-3-yl]propyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H36ClF3N2O4S/c42-33-22-23-37-35(26-33)34(16-9-10-28-18-20-31(21-19-28)40(48)49)38(47(37)39(29-11-3-1-4-12-29)30-13-5-2-6-14-30)24-25-46-52(50,51)27-32-15-7-8-17-36(32)41(43,44)45/h1-8,11-15,17-23,26,39,46H,9-10,16,24-25,27H2,(H,48,49)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHBNHIPCSPSHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C4=C(C=C(C=C4)Cl)C(=C3CCNS(=O)(=O)CC5=CC=CC=C5C(F)(F)F)CCCC6=CC=C(C=C6)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H36ClF3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471130
Record name Giripladib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

745.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865200-20-0
Record name Giripladib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15426
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Giripladib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GIRIPLADIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W10Q5H7WD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Giripladib
Reactant of Route 2
Giripladib
Reactant of Route 3
Giripladib
Reactant of Route 4
Reactant of Route 4
Giripladib
Reactant of Route 5
Giripladib
Reactant of Route 6
Reactant of Route 6
Giripladib

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.